Cas no 15396-37-9 (3,5-Dichloro-2-iodo-benzoic acid)

3,5-Dichloro-2-iodo-benzoic acid is a halogenated benzoic acid derivative with significant utility in synthetic organic chemistry and pharmaceutical research. Its distinct substitution pattern—featuring chlorine at the 3- and 5-positions and iodine at the 2-position—enhances its reactivity in cross-coupling reactions, such as Suzuki or Ullmann couplings, making it a valuable intermediate for constructing complex aromatic frameworks. The electron-withdrawing effects of the halogens also facilitate nucleophilic substitution or further functionalization. This compound is particularly useful in the development of agrochemicals, pharmaceuticals, and specialty materials, where precise halogen placement is critical for modulating biological activity or material properties. Its stability and well-defined reactivity profile ensure consistent performance in demanding synthetic applications.
3,5-Dichloro-2-iodo-benzoic acid structure
15396-37-9 structure
Product Name:3,5-Dichloro-2-iodo-benzoic acid
CAS No:15396-37-9
MF:C7H3Cl2IO2
MW:316.907992601395
CID:160478
PubChem ID:3843298
Update Time:2025-06-30

3,5-Dichloro-2-iodo-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,3,5-dichloro-2-iodo-
    • 3,5-dichloro-2-iodobenzoic acid
    • 3,5-DICHLORO-2-IODO-BENZOIC ACID
    • 3,5-dichloro-2-iodobenzoate
    • 15396-37-9
    • NCGC00337769-01
    • MFCD03968141
    • BB 0245942
    • 3,5-DICHLORO-2-IODO-BENZOICACID
    • EN300-05085
    • SCHEMBL1953444
    • DJTJHMZDOREVFA-UHFFFAOYSA-N
    • AB01329463-02
    • AKOS000109241
    • MB03052
    • DTXSID50397194
    • 3,5-dichloro-2-iodobenzoicacid
    • Z56893265
    • 3,5-Dichloro-2-iodo-benzoic acid
    • MDL: MFCD03968141
    • Inchi: 1S/C7H3Cl2IO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
    • InChI Key: DJTJHMZDOREVFA-UHFFFAOYSA-N
    • SMILES: IC1C(=CC(=CC=1C(=O)O)Cl)Cl

Computed Properties

  • Exact Mass: 314.84726
  • Monoisotopic Mass: 315.855
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 2.1±0.1 g/cm3
  • Melting Point: 173-175 °C
  • Boiling Point: 364.0±42.0 °C at 760 mmHg
  • Flash Point: 173.9±27.9 °C
  • PSA: 40.13
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

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3,5-Dichloro-2-iodo-benzoic acid Related Literature

  • 1. A new synthesis of 2,2′-disubstituted unsymmetrical biphenyls based on the intramolecular Ullmann coupling reaction utilising salicyl alcohol as a template
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Additional information on 3,5-Dichloro-2-iodo-benzoic acid

3,5-Dichloro-2-iodo-benzoic Acid (CAS No. 15396-37-9): A Comprehensive Overview

3,5-Dichloro-2-iodo-benzoic acid (CAS No. 15396-37-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique halogenated structure, exhibits a wide range of applications, from pharmaceutical development to advanced material synthesis. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research advancements of 3,5-dichloro-2-iodo-benzoic acid.

Chemical Structure and Properties

3,5-Dichloro-2-iodo-benzoic acid is a substituted benzoic acid with the molecular formula C7H3Cl2I O2. The presence of chlorine and iodine atoms in the aromatic ring imparts unique chemical and physical properties to this compound. The molecular weight of 3,5-dichloro-2-iodo-benzoic acid is 284.44 g/mol. It is a white crystalline solid at room temperature and is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

The halogenated structure of 3,5-dichloro-2-iodo-benzoic acid makes it an excellent precursor for various chemical transformations. The chlorine and iodine substituents can undergo nucleophilic substitution reactions, making this compound a valuable intermediate in the synthesis of more complex molecules. Additionally, the carboxylic acid group can participate in esterification and amide formation reactions, further expanding its utility in organic synthesis.

Synthesis Methods

The synthesis of 3,5-dichloro-2-iodo-benzoic acid has been extensively studied and can be achieved through several routes. One common method involves the iodination of 3,5-dichlorobenzoic acid using iodine monochloride (ICl) or other iodinating agents. This reaction typically proceeds under mild conditions and yields high purity 3,5-dichloro-2-iodo-benzoic acid.

An alternative approach involves the direct halogenation of benzoic acid using a mixture of chlorine and iodine gases. This method requires careful control of reaction conditions to ensure selective halogenation at the desired positions. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis methods for 3,5-dichloro-2-iodo-benzoic acid, utilizing catalysts and solvents that minimize environmental impact.

Applications in Medicinal Chemistry

3,5-Dichloro-2-iodo-benzoic acid has found significant applications in medicinal chemistry due to its potential as a lead compound for drug development. The halogenated structure allows for the modulation of biological activity through structural modifications. For instance, derivatives of 3,5-dichloro-2-iodo-benzoic acid have been explored for their anti-inflammatory and anticancer properties.

A recent study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of 3,5-dichloro-2-iodo-benzoic acid-based compounds as potential inhibitors of protein kinases involved in cancer progression. The results showed that certain derivatives exhibited potent inhibitory activity against specific kinases, suggesting their potential as therapeutic agents.

In another study, researchers investigated the use of 3,5-dichloro-2-iodo-benzoic acid-derived compounds as anti-inflammatory agents. The compounds were found to effectively inhibit the production of pro-inflammatory cytokines in vitro, demonstrating their potential for treating inflammatory diseases.

Molecular Biology and Mechanisms of Action

The biological activity of 3,5-dichloro-2-iodo-benzoic acid-based compounds is often attributed to their ability to interact with specific cellular targets. For example, some derivatives have been shown to bind to protein kinases with high affinity, leading to the inhibition of signaling pathways involved in cell proliferation and survival.

Molecular docking studies have provided insights into the binding modes of these compounds with their target proteins. Computational models suggest that the chlorine and iodine substituents play crucial roles in stabilizing the interactions between the ligand and protein active sites. These findings have guided the rational design of more potent and selective derivatives for therapeutic applications.

Mechanistic studies have also revealed that certain 3,5-dichloro-2-iodo-benzoic acid derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These mechanisms highlight the multifaceted nature of 3,5-dichloro-2-iodo-benzoic acid's biological activity and underscore its potential as a platform for developing novel therapeutics.-strong>

Safety Considerations and Future Directions

Safety considerations are paramount when developing new compounds for pharmaceutical use. Preclinical studies on 3,5-dichloro-2-iodo-benzoic acid derivatives have shown promising results in terms of safety profiles. However, further investigations are necessary to fully understand their toxicological properties and potential side effects.

Ongoing research is focused on optimizing the pharmacokinetic properties of 3,5-dichloro-2-iodo-benzoic acid derivatives to enhance their bioavailability and therapeutic efficacy. Additionally, efforts are being made to develop prodrugs that can improve drug delivery and reduce systemic toxicity.

In conclusion, 3,5-dichloro-2-iodobenzoic acid (CAS No. 15396-37-9) is a multifaceted compound with significant potential in various scientific fields. Its unique chemical structure makes it an attractive candidate for drug development, medicinal chemistry, and materials science applications. As research continues to advance, 3,5-dichlorobenzene carboxylic acids are likely to play an increasingly important role in addressing unmet medical needs and driving technological innovations.-strong>

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